molecular formula C9H9BF3KO2 B1461757 Potassium (2-ethoxycarbonylphenyl)trifluoroborate CAS No. 850623-73-3

Potassium (2-ethoxycarbonylphenyl)trifluoroborate

Cat. No.: B1461757
CAS No.: 850623-73-3
M. Wt: 256.07 g/mol
InChI Key: QLOAFTFAMADHBM-UHFFFAOYSA-N
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Description

Potassium (2-ethoxycarbonylphenyl)trifluoroborate is a chemical compound with the molecular formula C9H9BF3KO2 . It has an average mass of 256.071 Da and a monoisotopic mass of 256.028473 Da .


Synthesis Analysis

Potassium aryltrifluoroborates, including this compound, can be synthesized through various methods. One such method is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron (BBA). This method is functional group tolerant and applicable to the synthesis of a broad range of aryltrifluoroborates at room temperature . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA), providing arylboronic acids at mild temperatures directly without any deprotection steps .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H9BF3KO2 . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed cross-coupling reactions . Additionally, it can be involved in the Petasis borono-Mannich multicomponent reaction, which is a method for the synthesis of α-amino esters .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.07 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, closely related to the compound of interest, are utilized in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates. These reactions proceed readily with good yields, facilitated by palladium catalysis. The stability of trifluoroborates against air and moisture significantly enhances the practicality of these reactions, demonstrating a wide functional group tolerance. This application underscores the relevance of trifluoroborates in constructing complex organic molecules (Molander and Rivero, 2002).

Synthesis and Characterization

Research on various aryltrifluoroborate (ArBF3)-based anions has led to the creation of novel alkali metal salts, with nearly 40 new compounds synthesized to date. These salts exhibit unique physicochemical and thermal properties, including lower melting points than traditional inorganic salts like KCl and LiCl, due to weaker interactions between the alkali metal cations and the ArBF3 anions. This work has implications for molten salt chemistry, ionic liquid chemistry, and electrochemistry, suggesting potential applications in energy storage and conversion technologies (Iwasaki et al., 2016).

Physicochemical Characterization

Potassium (2-phenylacetyl) trifluoroborate salt has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and UV-Visible spectroscopy. Computational studies provided insights into its structure in gas phase and aqueous solutions, revealing information about its solvation energy and stability. Such detailed characterization is crucial for understanding the reactivity and potential applications of potassium trifluoroborate salts in synthesis and material science (Iramain et al., 2020).

Safety and Hazards

While specific safety and hazard information for Potassium (2-ethoxycarbonylphenyl)trifluoroborate was not found, general precautions should be taken while handling it. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOAFTFAMADHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660128
Record name Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-73-3
Record name Borate(1-), [2-(ethoxycarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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